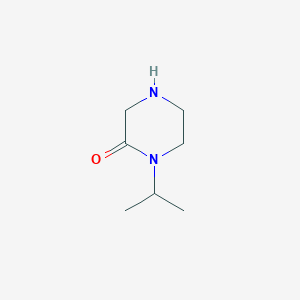

1-Isopropylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(2)9-4-3-8-5-7(9)10/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWBBMSQWUPYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567653 | |

| Record name | 1-(Propan-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-10-2 | |

| Record name | 1-(Propan-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Isopropylpiperazin-2-one chemical structure and properties

An In-Depth Technical Guide to 1-Isopropylpiperazin-2-one: Structure, Properties, and Synthetic Strategies

Introduction

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties—including its ability to modulate aqueous solubility and its basicity, which allows for salt formation—make it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within this class, the piperazin-2-one motif, a lactam derivative of piperazine, offers a rigidified structure with specific hydrogen bonding capabilities, making it a compelling building block in drug design.[3]

This technical guide provides a comprehensive overview of this compound, a specific derivative of this important scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical structure, predicted physicochemical and spectroscopic properties, plausible synthetic routes, and its potential applications in modern drug discovery. While experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes information from related analogues and foundational chemical principles to provide a robust and scientifically grounded resource.

Part 1: Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its structure. This compound is characterized by a six-membered piperazin-2-one ring, where the nitrogen atom at position 1 is substituted with an isopropyl group.

Chemical Structure:

-

Core Scaffold: Piperazin-2-one

-

Substitution: An isopropyl group (-CH(CH₃)₂) is attached to the nitrogen atom at the 1-position. The nitrogen at the 4-position is a secondary amine, and there is a carbonyl group at the 2-position.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 59702-10-2 | [4][5] |

| Molecular Formula | C₇H₁₄N₂O | - |

| Molecular Weight | 142.20 g/mol | - |

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is critical for its application in research and development. The following sections detail the predicted spectroscopic profile of this compound, providing a theoretical baseline for experimental characterization.

Predicted Spectroscopic Profile

The interpretation of spectroscopic data is essential for structure elucidation and confirmation.[6] Based on the known structure of this compound, its key spectral features can be reliably predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Isopropyl Group:

-

A septet (a signal split into seven lines) integrating to 1H, expected around δ 3.0-3.5 ppm . This signal corresponds to the -CH proton, which is coupled to the six protons of the two methyl groups.

-

A doublet (a signal split into two lines) integrating to 6H, expected around δ 1.0-1.2 ppm . This signal represents the two equivalent -CH₃ groups, coupled to the single -CH proton.

-

-

Piperazinone Ring Protons:

-

The four methylene (-CH₂-) protons on the ring are diastereotopic and will likely appear as complex multiplets. We can predict their approximate regions:

-

A multiplet for the 2H of the -N(H)-CH₂- group.

-

A multiplet for the 2H of the -C(=O)-CH₂- group, likely shifted further downfield due to the deshielding effect of the adjacent carbonyl.

-

A broad singlet for the N-H proton of the secondary amine, whose chemical shift is solvent-dependent but typically appears between δ 1.5-4.0 ppm .

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display six unique carbon signals, as the two methyl groups of the isopropyl substituent are chemically equivalent.

-

Carbonyl Carbon: A signal in the δ 165-175 ppm range, characteristic of an amide carbonyl.

-

Isopropyl Carbons: One signal for the -CH carbon around δ 45-55 ppm and one signal for the two -CH₃ carbons around δ 18-22 ppm .

-

Ring Carbons: Three distinct signals for the methylene carbons of the piperazinone ring, expected in the δ 40-60 ppm range.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups.[7]

-

Amide C=O Stretch: A strong, sharp absorption band is predicted in the region of 1640-1680 cm⁻¹ . This is a highly characteristic peak for a cyclic amide (lactam).

-

N-H Stretch: A moderate, somewhat broad peak around 3200-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N4-H).

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the isopropyl and ring methylene groups.

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak would provide the molecular weight.

-

Molecular Ion (M⁺): A peak at m/z = 142.20 . High-resolution mass spectrometry would confirm the elemental composition of C₇H₁₄N₂O.[6]

-

Key Fragmentation: A prominent fragment would likely be the loss of the isopropyl group (M-43), resulting in a peak at m/z = 99. Another common fragmentation would be the loss of a propyl radical from the isopropyl group, leading to a fragment at m/z=99.

Part 3: Synthesis and Derivatization

Rationale for Synthetic Design

The proposed synthesis follows a classical and robust two-step approach: (1) selective N-acylation of a diamine precursor, followed by (2) an intramolecular nucleophilic substitution to form the lactam ring. This strategy is widely used because it allows for diversification at multiple points. The choice of the starting diamine (N-isopropylethylenediamine) and the acylating agent can be easily varied to produce a library of analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Protocol: Two-Step Cyclization

Step 1: N-acylation of N-isopropylethylenediamine

-

To a stirred solution of N-isopropylethylenediamine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add triethylamine (1.1 eq.) to act as a base.

-

Slowly add a solution of chloroacetyl chloride (1.0 eq.) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C. The less sterically hindered primary amine is expected to react preferentially.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-N-(2-(isopropylamino)ethyl)acetamide. This intermediate can be purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (2.0 eq.) or cesium carbonate (2.0 eq.), to the solution.[3] The base deprotonates the secondary amine, facilitating the intramolecular cyclization.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes or methanol in DCM) to afford pure this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Part 4: Relevance in Medicinal Chemistry and Drug Discovery

The true value of a chemical scaffold is demonstrated by its utility in creating biologically active molecules. The piperazine and piperazinone cores are prolific in this regard, forming the structural basis of numerous approved drugs and clinical candidates.[2][10][11][12]

The Piperazinone Scaffold in Biologically Active Molecules

Piperazine derivatives have been successfully developed for a wide range of therapeutic targets, with applications including antipsychotic, antidepressant, and anxiolytic agents that often act on central nervous system pathways.[10][11] More recently, derivatives have shown promise in oncology, with some acting as potent inhibitors of critical cellular processes.[13][14] For instance, certain arylamide derivatives containing a piperazine moiety have been identified as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[13] Other scaffolds incorporating piperidinone (a related lactam) have yielded potent inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer suppression.[15]

This compound serves as a valuable starting point for creating novel derivatives for several reasons:

-

Vector for Diversity: The secondary amine at the N4 position provides a reactive handle for introducing a wide variety of substituents, enabling the exploration of SAR.

-

Modulation of Properties: The isopropyl group at N1 provides a degree of lipophilicity that can be crucial for cell permeability and target engagement.

-

Structural Rigidity: The lactam structure reduces the conformational flexibility compared to a simple piperazine, which can lead to higher binding affinity and selectivity for a biological target.

Role in the Drug Discovery Pipeline

The use of privileged scaffolds like this compound is a key strategy in modern drug discovery to accelerate the identification of high-quality lead compounds.

Caption: Role of a core scaffold in the drug discovery pipeline.

Conclusion

This compound represents a structurally simple yet powerful building block for medicinal chemistry and drug discovery. While specific experimental data on this compound is sparse, its identity is clearly defined by its structure and CAS number. By applying fundamental principles of spectroscopy and organic synthesis, we can confidently predict its properties and outline a robust method for its preparation. Its true potential lies in its role as a versatile scaffold, offering multiple points for chemical modification to generate novel compound libraries. The proven success of the broader piperazinone class in producing clinically relevant molecules underscores the value of this compound as a starting point for the development of next-generation therapeutics.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 1-ISOPROPYL-PIPERAZIN-2-ONE | 59702-10-2 [chemicalbook.com]

- 5. 1-ISOPROPYL-PIPERAZIN-2-ONE | 59702-10-2 [amp.chemicalbook.com]

- 6. lehigh.edu [lehigh.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Isopropylpiperazin-2-one from basic starting materials

An In-Depth Technical Guide to the Synthesis of 1-Isopropylpiperazin-2-one from Basic Starting Materials

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in contemporary drug discovery. The document is structured to provide not only a step-by-step experimental protocol but also a detailed rationale for the chosen synthetic strategy, grounded in established chemical principles. We will explore a practical and efficient two-step synthesis commencing from readily available starting materials: ethylenediamine, acetone, and ethyl chloroacetate. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reproducible method for the preparation of this important heterocyclic scaffold.

Introduction: The Significance of the Piperazin-2-one Core

The piperazin-2-one moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, yet conformationally adaptable structure, coupled with the presence of multiple points for diversification, makes it an attractive template for the design of novel therapeutics. The N-isopropyl substitution, in particular, can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability. This guide will focus on a logical and scalable synthesis of this compound, providing a solid foundation for further chemical exploration.

Strategic Overview of Synthetic Approaches

Several synthetic routes to this compound can be envisaged. A comparative analysis of the most common strategies is presented below:

| Synthetic Route | Description | Advantages | Disadvantages |

| A: Direct Alkylation | Alkylation of pre-formed piperazin-2-one with an isopropyl halide. | Conceptually simple. | Poor selectivity, leading to a mixture of mono- and di-alkylated products, as well as potential O-alkylation. Separation can be challenging. |

| B: Reductive Amination of a Precursor | Synthesis of a piperazin-2-one with a reactive nitrogen, followed by reductive amination with acetone. | Can offer good control and high yields for the final step. | May require more complex starting materials or additional protection/deprotection steps. |

| C: Cyclization of N-Isopropylethylenediamine | A two-step approach involving the synthesis of N-isopropylethylenediamine followed by cyclization with a C2-electrophile. | Utilizes inexpensive and readily available starting materials. Offers good control over the final structure. | Requires the initial synthesis of the N-substituted diamine. |

After careful consideration of efficiency, cost-effectiveness, and control, Route C: Cyclization of N-Isopropylethylenediamine is selected as the focus of this in-depth guide. This approach provides a robust and scalable pathway to the target molecule.

Detailed Synthetic Protocol: A Two-Step Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of N-Isopropylethylenediamine via Reductive Amination

The first step involves the synthesis of the key intermediate, N-isopropylethylenediamine, through the reductive amination of ethylenediamine with acetone.[1][2]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylenediamine (1.0 eq) and a suitable solvent such as methanol.

-

Imine Formation: Cool the solution in an ice bath and add acetone (1.0-1.2 eq) dropwise while stirring. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: To the stirred solution, add a suitable reducing agent such as sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise, ensuring the temperature does not exceed 30 °C. The choice of a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) can also be effective and offers good selectivity.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of water. Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The resulting crude product can be purified by distillation under reduced pressure to yield pure N-isopropylethylenediamine.

Causality of Experimental Choices:

-

The use of an excess of ethylenediamine can help to minimize the formation of the di-isopropyl by-product.

-

Sodium borohydride is a cost-effective and readily available reducing agent suitable for this transformation. The portion-wise addition helps to control the exothermicity of the reaction.

-

Methanol is a good solvent for both the reactants and the reducing agent.

Step 2: Synthesis of this compound via Cyclization

The final step involves the cyclization of N-isopropylethylenediamine with ethyl chloroacetate to form the desired piperazin-2-one ring.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve N-isopropylethylenediamine (1.0 eq) and a suitable base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0-2.5 eq), in a high-boiling polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Electrophile: Heat the mixture to a moderate temperature (e.g., 60-80 °C). Add ethyl chloroacetate (1.0 eq) dropwise from the dropping funnel over a period of 1-2 hours. The nucleophilic primary amine of N-isopropylethylenediamine will preferentially attack the electrophilic carbon of ethyl chloroacetate, displacing the chloride.[4]

-

Cyclization: After the addition is complete, continue to heat the reaction mixture under reflux for several hours to promote intramolecular cyclization. The secondary amine will attack the ester carbonyl, leading to the formation of the lactam ring and the elimination of ethanol.

-

Reaction Monitoring: Follow the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford pure this compound.

Causality of Experimental Choices:

-

The use of a base is crucial to neutralize the HCl formed during the initial alkylation step, preventing the protonation of the amine nucleophile.

-

A high-boiling solvent is used to facilitate the intramolecular cyclization, which is often the slower step and requires elevated temperatures.

-

The dropwise addition of ethyl chloroacetate helps to control the reaction rate and minimize potential side reactions.

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is essential for troubleshooting and optimization.

Reductive Amination Mechanism

Cyclization Mechanism

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the synthesis of this compound.

| Step | Reactants | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Ethylenediamine, Acetone | NaBH4 or NaBH(OAc)3 | Methanol | 0 °C to RT | 60-75% |

| 2 | N-Isopropylethylenediamine, Ethyl Chloroacetate | K2CO3 or TEA | Acetonitrile or DMF | 60-80 °C to Reflux | 50-70% |

Yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Conclusion

This technical guide has outlined a practical and efficient two-step synthesis of this compound from basic starting materials. The described protocol, which leverages a reductive amination followed by a cyclization reaction, offers a reliable method for accessing this valuable heterocyclic building block. By providing a detailed experimental procedure alongside a discussion of the underlying chemical principles, this guide aims to empower researchers in the field of drug discovery to confidently synthesize and further explore the chemical space around the piperazin-2-one scaffold.

References

1-Isopropylpiperazin-2-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Isopropylpiperazin-2-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and potential applications, offering a valuable resource for researchers and professionals in the field.

Chemical Identity and Properties

This compound is a derivative of piperazin-2-one, featuring an isopropyl group substituted at the N1 position of the heterocyclic ring.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| CAS Number | 59702-10-2 | [1] |

| Molecular Formula | C₇H₁₄N₂O | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Synonyms | 1-(1-Methylethyl)-2-piperazinone | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 260 °C | [2] |

| Density | 1.000 g/cm³ | [2] |

| Flash Point | 11 °C | [2] |

| pKa | 7.84 ± 0.20 (Predicted) | [2] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

Synthesis of this compound: A Methodological Overview

The synthesis of N-substituted piperazin-2-ones is a critical process in the generation of novel chemical entities for drug discovery. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, established methodologies for analogous structures provide a robust framework for its preparation. A common and effective strategy involves the cyclization of an appropriately substituted ethylenediamine derivative.

One plausible synthetic route is adapted from methodologies developed for chiral piperazinone derivatives. This approach involves the reductive amination of an amino acid ester with a protected aminoacetaldehyde, followed by deprotection and subsequent intramolecular cyclization.

A Chinese patent describes the synthesis of (R)-3-isopropylpiperazin-2-one, a stereoisomer of the target molecule, which offers valuable insights into a potential synthetic pathway.[3] The general steps would likely involve:

-

Reductive Amination: Reaction of a suitable valine ester (to introduce the isopropyl group at the eventual C3 position, which would then require a subsequent N-isopropylation) or a related amino acid with N-Cbz-aminoacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Deprotection: Removal of the carbobenzyloxy (Cbz) protecting group, typically through catalytic hydrogenation using palladium on carbon.

-

Cyclization: The resulting amino ester undergoes spontaneous or base-catalyzed intramolecular cyclization to form the piperazin-2-one ring.

-

N-Alkylation: Introduction of the isopropyl group at the N1 position would be the final step if not incorporated earlier in the synthesis.

Another versatile approach for the synthesis of 1-substituted piperazinones is through a modified Jocic-type reaction. This method utilizes enantiomerically-enriched trichloromethyl-containing alcohols which are reacted with N-substituted diamines to regioselectively form the desired piperazinone.[4][5] This methodology has been successfully applied to the synthesis of important pharmaceutical intermediates.[4]

A novel, metal-promoted cascade approach has also been described for the synthesis of piperazin-2-ones. This one-pot process involves the reaction of a chloro allenylamide, a primary amine, and an aryl iodide, leading to the formation of three new bonds and introducing two points of diversity.[2] This efficient methodology is well-suited for the combinatorial synthesis of piperazinone libraries.[2]

Conceptual Synthesis Workflow

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 4. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic data for 1-Isopropylpiperazin-2-one (NMR, IR, Mass Spec)

Disclaimer: This document provides a technical guide to the spectroscopic characterization of 1-Isopropylpiperazin-2-one. As of the time of this writing, publicly available, experimentally-derived spectroscopic data for this specific compound is limited. Therefore, the data presented herein, including NMR, IR, and Mass Spectra, are based on validated prediction models and analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the analysis of this and similar molecules.

Introduction

This compound is a heterocyclic organic compound belonging to the piperazinone family. The piperazine and piperazinone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The precise characterization of substituted piperazinones is crucial for structure confirmation, purity assessment, and understanding structure-activity relationships in drug discovery and development.

This guide provides an in-depth overview of the expected spectroscopic data for this compound (CAS No: 59702-10-2), covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details a hypothetical experimental protocol, presents predicted spectral data, and offers a thorough interpretation based on the molecular structure.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme is used for the atoms in this compound.

An In-depth Technical Guide to the Solubility and Stability of 1-Isopropylpiperazin-2-one in Various Solvents

Abstract

This technical guide provides a comprehensive framework for assessing the solubility and stability of 1-Isopropylpiperazin-2-one, a crucial undertaking in early-phase drug development. While specific pre-existing data for this compound is not extensively documented in public literature, this paper outlines the fundamental principles and detailed experimental protocols necessary for its thorough characterization. We delve into the theoretical underpinnings of solubility and stability, present industry-standard methodologies for their determination, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary tools to systematically evaluate this compound's behavior in various solvent systems, a critical step for formulation development and ensuring therapeutic efficacy and safety.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is fraught with challenges. Among the most critical early hurdles are the determination of its solubility and stability. These intrinsic physicochemical properties are fundamental to a drug's bioavailability, manufacturability, and shelf-life.

-

Solubility dictates the rate and extent to which a compound dissolves in a solvent to produce a homogenous solution. In drug development, aqueous solubility is a primary determinant of oral bioavailability. Poor aqueous solubility can lead to low and variable drug absorption, hindering therapeutic efficacy. Understanding solubility in various organic solvents is also crucial for developing purification, crystallization, and formulation processes.

-

Stability refers to the capacity of a pharmaceutical compound to remain within its established specifications of identity, strength, quality, and purity throughout its shelf life.[1][2][3] Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency, formation of potentially toxic byproducts, and alterations in physical properties, all of which can compromise patient safety and therapeutic outcomes.

This guide will provide the scientific rationale and step-by-step protocols for comprehensively characterizing the solubility and stability of this compound.

Predicting Solubility: A Theoretical Framework

Before embarking on experimental studies, a theoretical assessment of this compound's structure can provide valuable insights into its expected solubility profile. The principle of "like dissolves like" is a cornerstone of solubility prediction.

2.1. Molecular Structure Analysis of this compound

This compound possesses both hydrophobic and hydrophilic moieties:

-

Hydrophilic centers: The two nitrogen atoms in the piperazine ring and the carbonyl group of the lactam can participate in hydrogen bonding with protic solvents like water and alcohols.

-

Hydrophobic regions: The isopropyl group and the aliphatic backbone of the piperazine ring contribute to its lipophilicity, favoring solubility in non-polar organic solvents.

Given this amphiphilic nature, this compound is anticipated to exhibit moderate solubility in a range of solvents.

2.2. Solvent Selection Rationale

A judicious selection of solvents is paramount for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and functionalities.

| Solvent Class | Representative Solvents | Rationale for Inclusion |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Essential for assessing aqueous solubility and for use in common formulation processes.[4][5] |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone | Important for analytical method development and as potential formulation excipients.[5] |

| Non-Polar Aprotic | Hexane, Toluene, Dichloromethane | Useful for understanding lipophilicity and for extraction and purification processes. |

| Buffers (Aqueous) | pH 1.2, 4.5, 6.8, 7.4 | Critical for determining the pH-solubility profile, which is vital for predicting oral absorption.[6] |

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6][7] This method is straightforward, reliable, and provides thermodynamically relevant solubility data.

3.1. Shake-Flask Solubility Protocol

This protocol is designed to determine the equilibrium solubility of this compound in a chosen solvent.

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system for quantification[8][9][10]

Experimental Workflow:

References

- 1. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Potential biological activities of substituted piperazin-2-ones

An In-Depth Technical Guide to the Potential Biological Activities of Substituted Piperazin-2-ones

Abstract

The piperazin-2-one moiety, a six-membered heterocyclic scaffold, is a cornerstone in modern medicinal chemistry. Its structural rigidity, combined with the capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties. This versatility has established the piperazin-2-one core as a "privileged structure," leading to the discovery of derivatives with a broad spectrum of biological activities. This technical guide synthesizes current research on substituted piperazin-2-ones, providing an in-depth analysis of their therapeutic potential. We will explore their significant roles as anticancer, antiviral, and central nervous system (CNS) active agents, among others. The discussion will delve into the mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to validate these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this chemical scaffold in the creation of novel therapeutics.

The Piperazin-2-one Scaffold: A Privileged Structure in Drug Discovery

Chemical Identity and Significance

The piperazin-2-one is a derivative of the piperazine ring, featuring an amide carbonyl group within the heterocyclic structure[1]. This structural feature imparts a unique combination of stability and reactivity, making it an ideal intermediate for the synthesis of complex bioactive molecules[2]. The two nitrogen atoms, one amidic and one aminic, provide sites for diverse chemical modifications, enabling the creation of large libraries of compounds for high-throughput screening. The inherent properties of the piperazine ring, such as improving aqueous solubility and providing hydrogen bond donors/acceptors, often translate to favorable pharmacokinetic profiles in drug candidates[3][4].

General Synthetic Approaches

The synthesis of substituted piperazin-2-ones is a field of active research, with methodologies designed to control stereochemistry and introduce diversity. A common strategy involves the reaction of vicinal diamines, like ethylenediamine, with α-carbonyl esters[5][6]. More advanced metal-promoted cascade reactions have been developed to create three chemical bonds in a single step, allowing for the efficient preparation of structurally diverse piperazin-2-one libraries[7].

Below is a generalized workflow for the discovery and evaluation of novel piperazin-2-one derivatives.

Caption: Drug discovery workflow for piperazin-2-one derivatives.

Major Biological Activities and Therapeutic Applications

The piperazin-2-one scaffold is present in compounds demonstrating a wide array of pharmacological effects. The following sections detail the most significant and well-documented of these activities.

Anticancer and Cytotoxic Activity

Nitrogen-containing heterocycles are desirable scaffolds for developing novel anticancer agents, and piperazin-2-one derivatives are no exception[5].

-

Mechanism of Action: Many piperazin-2-one derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing the proliferation of cancer cells[8][9]. For instance, a novel 4-(benzo[5][10]dioxol-5-ylmethyl) piperazine amide derivative was shown to block the cell cycle in the G0/G1 phase in MDA-MB-231 breast cancer cells[8].

-

Structure-Activity Relationship (SAR): The introduction of specific functionalities, such as phosphorus-containing groups, can greatly enhance antiproliferative activity while maintaining low cytotoxicity against non-malignant cells[5]. Studies on benzothiazole-piperazine derivatives revealed that aroyl substitutions led to the most potent compounds against various cancer cell lines[9].

-

Key Findings: Certain derivatives have shown significant effects on the viability of liver (HUH7, AKH12), breast (MCF-7), and medulloblastoma (DAOY, D283) cancer cell lines[5][6].

| Compound Class | Cancer Cell Line | Noted Activity (IC50) | Reference |

| TADDOL-derived piperazin-2-one | HUH7, AKH12 | Reduced viability below TD50 at 50 µM | [5][6] |

| Piperazine Amide Derivative | MDA-MB-231 | 11.3 µM | [8] |

| Benzothiazole-piperazine (Aroyl Substituted) | HUH-7, MCF-7, HCT-116 | Potent; induced apoptosis | [9] |

Antiviral Activity

The emergence of drug-resistant viruses necessitates the discovery of new antiviral agents. Piperazin-2-one derivatives have shown promise, particularly against adenoviruses (Ad).

-

Mechanism of Action: A high-throughput screening of over 25,000 compounds identified a trisubstituted piperazin-2-one, known as 15D8, that significantly inhibits adenovirus infection[10]. Its primary mechanism is the selective inhibition of viral DNA replication within the host cell nucleus[10].

-

Structure-Activity Relationship (SAR): The antiviral activity of these compounds is highly specific. For potent anti-adenovirus activity, three structural features were found to be critical: the piperazin-2-one core, a 2-benzofuran aryl substituent, and an ethyl group at the C6 position[10]. Altering these, such as substituting the ethyl group with a benzyl group, rendered the compound inactive against adenovirus, highlighting a strict SAR[10].

Caption: Key SAR determinants for anti-adenovirus activity.

Central Nervous System (CNS) Activity

The broader piperazine class is well-represented in CNS-targeting drugs, and piperazin-2-one derivatives are emerging as valuable contributors to this field[2][11].

-

Opiate Activity: Chiral piperazin-2-one derivatives have been incorporated into dermorphin analogues to study their opiate activities[12]. The stereochemistry of the substituents and the integrity of the piperazin-2-one ring were found to be critical for modulating activity in guinea pig ileum assays[12].

-

HDAC6 Inhibition: Benzylpiperazine derivatives have been developed as CNS-penetrant and selective inhibitors of histone deacetylase 6 (HDAC6)[13]. These compounds exhibited antidepressant effects in animal models, suggesting a novel therapeutic avenue for depression[13].

-

Analgesic Potential: Derivatives acting as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels have been synthesized, indicating potential for treating neuropathic pain[14].

Antidiabetic Activity

Several classes of piperazine derivatives have been investigated for the management of type 2 diabetes, with piperazin-2-one-related structures showing multiple mechanisms of action.

-

α-Glucosidase Inhibition: Some derivatives function as α-glucosidase inhibitors, which delays carbohydrate digestion and reduces postprandial blood glucose levels[15][16].

-

Glucose Uptake Promotion: Aryl piperazines have been shown to promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase, offering another pathway to manage hyperglycemia[15][17].

-

Insulin Modulation: A specific 2-piperazinyl-thieno[2,3-d]pyrimidine derivative demonstrated potent hypoglycemic effects in diabetic mice, partly by increasing plasma insulin levels, potentially through α2-adrenergic antagonism[18].

Cardiovascular Activity

Recent research has highlighted the potential of 1,4-disubstituted piperazin-2-ones as a new class of antiarrhythmic agents.

-

Mechanism of Action: These compounds act as selective inhibitors of the late sodium current (INa)[19]. Pathological enhancement of this current is linked to arrhythmias, making its inhibition a key therapeutic strategy.

-

Lead Compound: Compound 7d emerged as a promising candidate with high efficacy (IC50 = 2.7 μM), excellent selectivity over the peak sodium current, and favorable pharmacokinetic properties in mice[19]. Importantly, it showed low inhibition of the hERG potassium channel, reducing the risk of drug-induced QT prolongation, and was effective in a rabbit heart model of long QT syndrome type 3[19].

Key Experimental Protocols

The validation of biological activity requires robust and reproducible experimental assays. This section outlines the methodologies for primary evaluations.

Protocol: In Vitro Cytotoxicity Evaluation (LDH Assay)

This protocol is based on the lactate dehydrogenase (LDH) cytotoxicity assay, which measures the release of LDH from damaged cells into the culture medium. It is a common method for quantifying cell death.

Objective: To determine the concentration at which a substituted piperazin-2-one derivative induces 50% toxicity (TD50) in a cancer cell line.

Materials:

-

Target cancer cell lines (e.g., HUH7, MDA-MB-231) and a non-malignant control cell line (e.g., HUVECs).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Substituted piperazin-2-one compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Commercially available LDH Cytotoxicity Assay Kit.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "maximum LDH release control" (lysis buffer from the kit). Incubate the plate for 24-48 hours.

-

Assay Execution:

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, typically: (% Cytotoxicity = (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100). Plot the percentage of cytotoxicity against the compound concentration and determine the TD50 value using non-linear regression analysis.

Protocol: Antiviral Activity (Plaque Reduction Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a specific virus (e.g., Adenovirus).

Materials:

-

Host cell line susceptible to the virus (e.g., A549 cells for Adenovirus).

-

Virus stock with a known titer (Plaque Forming Units/mL).

-

Test compound dissolved in DMSO.

-

Culture medium, infection medium (low serum), and overlay medium (containing agarose or methylcellulose).

-

Crystal violet staining solution.

Procedure:

-

Cell Seeding: Plate host cells in 6-well plates and grow to 95-100% confluency.

-

Virus Adsorption: Wash the cell monolayers and infect them with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: During the adsorption period, prepare serial dilutions of the test compound in the overlay medium.

-

Overlay Application: After adsorption, remove the virus inoculum and wash the cells. Add 2 mL of the overlay medium containing the different concentrations of the test compound to each well. Also include a "virus control" (no compound) and "cell control" (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until clear plaques are visible in the virus control wells (typically 3-10 days, depending on the virus).

-

Staining and Counting:

-

Fix the cells with a formalin solution.

-

Remove the overlay and stain the cell monolayer with crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Analysis: Calculate the percentage of plaque inhibition relative to the virus control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

Substituted piperazin-2-ones represent a highly versatile and promising scaffold in medicinal chemistry. The research synthesized in this guide demonstrates their significant potential across diverse therapeutic areas, including oncology, virology, and neurology. The success of derivatives like the anti-adenovirus compound 15D8 and the antiarrhythmic candidate 7d underscores the value of targeted design and screening based on this core structure[10][19].

The future of piperazin-2-one research lies in the continued exploration of chemical space through innovative synthetic methodologies. A deeper understanding of the mechanisms of action and the application of computational modeling will be crucial for designing next-generation compounds with enhanced potency, selectivity, and improved safety profiles. As our understanding of disease biology grows, the adaptability of the piperazin-2-one scaffold ensures it will remain a valuable tool for drug development professionals aiming to address unmet medical needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives | MDPI [mdpi.com]

- 7. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. ijpsr.com [ijpsr.com]

- 9. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 10. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jetir.org [jetir.org]

- 18. Effects of new hypoglycemic agent 2-piperazinyl-4-methyl-amino-5-methylthieno [2,3-d]pyrimidine dihydrochloride hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Isopropylpiperazin-2-one in Biological Systems

Abstract: The piperazine ring and its derivatives are foundational scaffolds in medicinal chemistry, contributing to a wide array of therapeutics with diverse biological activities. This guide focuses on 1-Isopropylpiperazin-2-one, a specific derivative for which the mechanism of action is not yet elucidated in public-domain literature. In the absence of direct data, this document serves as a comprehensive roadmap for researchers and drug development professionals. It synthesizes the known pharmacology of the broader piperazine and piperazin-2-one chemical classes to propose a well-grounded, hypothetical mechanism of action for this compound. More importantly, it provides a detailed, multi-tiered experimental framework designed to systematically investigate, validate, and characterize its biological activity. This guide is structured to empower scientific inquiry, from initial computational assessments and high-throughput in vitro screening to definitive in vivo studies, providing the causal logic behind each experimental choice.

Part 1: Introduction and The Piperazine-2-one Scaffold

The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit significant pharmacological activities, including antimicrobial, antifungal, anthelmintic, and potent central nervous system (CNS) effects.[1][2][3][4][5][6] The introduction of a carbonyl group at the second position creates the piperazin-2-one core, a lactam that offers unique reactivity and structural properties.[7] This core is a key intermediate in the synthesis of a variety of active compounds and has been explored for applications ranging from antiviral agents to materials science.[8][9]

The specific compound, this compound, features an isopropyl group attached to the nitrogen at position 1. This substitution is significant; the size and lipophilicity of the isopropyl group can critically influence the molecule's solubility, membrane permeability, and interaction with biological targets. Given the extensive history of piperazine derivatives in neuropharmacology, it is plausible that this compound possesses CNS activity.[2] Many such derivatives modulate neurotransmitter systems by interacting with monoamine pathways, including serotonin (5-HT) and dopamine (D2) receptors.[10][11][12]

Part 2: A Proposed Mechanistic Hypothesis for this compound

Based on structure-activity relationship (SAR) studies of related piperazine derivatives, we propose the following primary hypothesis:

Hypothesis: this compound acts as a modulator of monoaminergic systems within the central nervous system. Its primary mechanism is likely mediated through direct interaction with G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and/or dopamine (D2) receptor subtypes, or through inhibition of neurotransmitter reuptake transporters (SERT, DAT, NET).

The rationale for this hypothesis is twofold:

-

The N-aryl and N-alkyl piperazine motifs are classic pharmacophores for 5-HT and D2 receptor ligands.[11]

-

The structural similarity to known CNS stimulants and antidepressants suggests a potential interaction with monoamine transporters, which are key regulators of synaptic neurotransmitter concentrations.[13]

The following sections outline a comprehensive, phased experimental plan to rigorously test this hypothesis.

Part 3: Experimental Framework for Elucidating the Mechanism of Action

This framework is designed as a self-validating system, progressing from broad, high-throughput screening to specific, mechanistic in vivo studies. Each phase generates data that informs the design and execution of the subsequent phase.

Phase I: In Silico & Initial In Vitro Profiling

The objective of this initial phase is to predict the compound's fundamental properties and screen for broad biological activity, ensuring its suitability for further testing.

3.1. Computational Assessment (In Silico)

-

Rationale: Before committing to resource-intensive wet-lab experiments, computational models can predict the drug-like properties of this compound, with a focus on its potential as a CNS agent.

-

Protocol: Physicochemical & ADME Prediction

-

Input: Generate a 2D or 3D structure of this compound.

-

Analysis: Utilize computational software (e.g., SwissADME, Schrödinger Suite) to calculate key descriptors.

-

Key Parameters to Evaluate:

-

Lipinski's Rule of Five: Assesses oral bioavailability.[14]

-

Blood-Brain Barrier (BBB) Permeability: Critical for CNS activity. Models based on physicochemical properties like molecular weight, LogP (lipophilicity), and topological polar surface area (TPSA) are highly predictive.[1][8][9] A TPSA of less than 90 Ų is often considered favorable for BBB penetration.[8]

-

Solubility (LogS): Predicts aqueous solubility.

-

P-glycoprotein (P-gp) Substrate Prediction: P-gp is a key efflux transporter at the BBB that can prevent CNS entry.[4]

-

-

| Predicted Property | Favorable Range for CNS Drugs | Rationale |

| Molecular Weight (MW) | ≤ 400 g/mol | Facilitates passive diffusion across the BBB.[8] |

| LogP | 1 - 4 | Optimal balance between aqueous solubility and lipid membrane permeability.[14] |

| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is strongly correlated with increased BBB penetration.[1] |

| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bonds improve membrane permeability.[8] |

| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Fewer hydrogen bonds improve membrane permeability.[8] |

| P-gp Substrate | No | Avoids active efflux from the brain.[4] |

A summary of predicted ADME properties for this compound.

3.2. Initial Cytotoxicity Assessment

-

Rationale: It is crucial to determine the concentration range at which this compound is non-toxic to cells. This establishes the therapeutic window for subsequent cell-based assays, ensuring that observed effects are due to specific pharmacological activity rather than general toxicity.

-

Protocol: MTT Assay

-

Cell Seeding: Plate a relevant cell line (e.g., HEK293, SH-SY5Y) in 96-well plates and allow them to adhere for 24 hours.[2]

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization & Measurement: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[7]

-

A diagram of the Phase I experimental workflow.

Phase II: In Vitro Target Screening & Validation

With a non-toxic concentration range established, this phase aims to identify specific molecular targets by screening the compound against a panel of CNS-related receptors and transporters.

3.3. Broad Receptor Binding Screen

-

Rationale: To efficiently test our hypothesis, we will first screen this compound against a broad panel of CNS targets. This unbiased approach can quickly identify primary interaction partners and reveal off-target activities.

-

Protocol: Radioligand Binding Assay Panel

-

Service: Engage a contract research organization (CRO) or utilize an in-house platform offering a comprehensive CNS receptor binding panel (e.g., Eurofins SafetyScreen, CEREP panel).

-

Targets: The panel should include, at a minimum:

-

Serotonin Receptors: 5-HT₁ₐ, 5-HT₁₈, 5-HT₂ₐ, 5-HT₂c, etc.

-

Dopamine Receptors: D₁, D₂, D₃, D₄, D₅

-

Adrenergic Receptors: α₁, α₂, β₁, β₂

-

Monoamine Transporters: SERT, DAT, NET

-

Other relevant GPCRs and Ion Channels

-

-

Methodology: The assays are typically competitive binding assays where this compound (at a fixed concentration, e.g., 10 µM) competes with a known radiolabeled ligand for binding to the receptor.[15]

-

Data Output: Results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a "hit" for further investigation.

-

3.4. Neurotransmitter Transporter Uptake Assay

-

Rationale: If the binding screen indicates interaction with SERT, DAT, or NET, a functional assay is required to determine whether the compound inhibits or enhances transporter activity.

-

Protocol: Fluorescent Substrate Uptake Assay

-

Cell Lines: Use stable cell lines overexpressing the human transporters (e.g., HEK-hSERT, HEK-hDAT, HEK-hNET).[16]

-

Assay Principle: These assays use a fluorescent substrate that mimics the natural neurotransmitter. When the substrate is taken up into the cells by the transporter, its fluorescence increases.[5][6]

-

Procedure: a. Plate the cells in a 96- or 384-well plate. b. Pre-incubate the cells with various concentrations of this compound or known inhibitors (e.g., Fluoxetine for SERT, GBR12909 for DAT). c. Add the fluorescent substrate and a masking dye that quenches extracellular fluorescence. d. Measure the increase in intracellular fluorescence over time using a plate reader.[6]

-

Data Analysis: Generate dose-response curves and calculate IC₅₀ values to quantify the compound's potency as a transporter inhibitor.[12]

-

3.5. GPCR Signaling Pathway Analysis

-

Rationale: A "hit" from the receptor binding screen only indicates that the compound binds to the receptor; it does not reveal whether it is an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are necessary to determine the compound's effect on receptor signaling.

-

Protocol: BRET-based G-protein Activation Assay

-

Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) assays can directly measure G-protein activation following receptor engagement. ONE-GO biosensors are versatile tools for this purpose.[17]

-

Procedure: a. Co-transfect cells (e.g., HEK293) with the GPCR of interest (e.g., 5-HT₁ₐ receptor) and a ONE-GO biosensor plasmid for the relevant G-protein family (e.g., Gᵢ/ₒ for 5-HT₁ₐ).[17] b. Stimulate the cells with a known agonist to establish a positive control response. c. To test for agonist activity , stimulate the cells with increasing concentrations of this compound and measure the BRET signal. d. To test for antagonist activity , pre-incubate the cells with increasing concentrations of this compound before stimulating with a fixed concentration of the known agonist. A decrease in the agonist-induced BRET signal indicates antagonism.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.

-

A diagram illustrating the target validation workflow in Phase II.

Phase III: In Vivo Behavioral & Pharmacokinetic Analysis

This final phase aims to confirm that the in vitro activity translates to a physiological effect in a living organism and to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

3.6. Pharmacokinetic (PK) Studies

-

Rationale: A successful CNS drug must not only cross the BBB but also achieve and maintain a therapeutic concentration in the brain for an adequate duration. PK studies are essential to determine the dosing regimen for subsequent behavioral studies.[18]

-

Protocol: Rodent PK Study

-

Administration: Administer this compound to a cohort of mice or rats via intravenous (IV) and oral (PO) routes.[19]

-

Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). At the final time point, collect brain tissue.

-

Analysis: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the concentration of the compound in plasma and brain homogenate.[20]

-

Key Parameters to Calculate:

-

Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

-

Half-life (t₁/₂): The time required for the plasma concentration to decrease by half.

-

Brain-to-Plasma Ratio (Kp): Indicates the extent of brain penetration.

-

-

3.7. In Vivo Behavioral Models

-

Rationale: Based on the in vitro profile (e.g., 5-HT₁ₐ agonist or SERT inhibitor), select validated animal models to test for the predicted behavioral effects, such as anxiolytic or antidepressant-like activity.[11][21]

-

Protocol: Anxiolytic Activity Assessment (Elevated Plus Maze)

-

Apparatus: An elevated, plus-shaped maze with two open arms and two enclosed arms.[22]

-

Principle: Anxious mice will spend more time in the enclosed, "safe" arms. Anxiolytic drugs increase the time spent in and the number of entries into the open, "anxiogenic" arms.[23]

-

Procedure: Dose mice with this compound or a vehicle control. After an appropriate pre-treatment time (determined by PK data), place the mouse in the center of the maze and record its activity for 5-10 minutes.

-

-

Protocol: Antidepressant Activity Assessment (Forced Swim Test)

-

Apparatus: A cylinder filled with water from which the mouse cannot escape.[24]

-

Principle: After initial escape-oriented behavior, mice will adopt an immobile posture. Antidepressant drugs are known to reduce the duration of immobility.[23]

-

Procedure: Dose mice with the compound or vehicle. Place the mouse in the water cylinder and record the total time spent immobile during a 6-minute session.

-

| Behavioral Test | Predicted Effect of Anxiolytic | Predicted Effect of Antidepressant |

| Elevated Plus Maze | Increase in open arm time/entries | No primary effect |

| Light-Dark Box | Increase in time spent in light box | No primary effect |

| Forced Swim Test | No primary effect | Decrease in immobility time |

| Tail Suspension Test | No primary effect | Decrease in immobility time |

A summary of expected outcomes in key behavioral models.

Part 4: Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the systematic elucidation of the mechanism of action of this compound. By progressing from in silico predictions to in vitro target validation and finally to in vivo behavioral pharmacology, researchers can build a comprehensive understanding of this novel compound's biological effects.

The data generated through this workflow will not only define the primary mechanism of action but will also reveal its potency, selectivity, and potential therapeutic applications. Should the primary hypothesis be confirmed, further studies could explore downstream signaling pathways, receptor occupancy in the brain using techniques like PET imaging, and assessment in more complex disease models.[25][26] This structured approach ensures scientific rigor and provides a clear path for advancing this compound from an uncharacterized molecule to a potential drug candidate.

References

- 1. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Techniques for studying ion channels: an introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Mechanistic Insights into the Stimulant Properties of Novel Psychoactive Substances (NPS) and Their Discrimination by the Dopamine Transporter—In Silico and In Vitro Exploration of Dissociative Diarylethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. moleculardevices.com [moleculardevices.com]

- 17. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. admescope.com [admescope.com]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jddtonline.info [jddtonline.info]

- 23. Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis of anxiolytic and anti-depressant potential of <i>Bombyx mori</i> in <i>in vivo</i> mouse mode - International Journal of Health Sciences [intjhs.org]

- 25. altasciences.com [altasciences.com]

- 26. researchgate.net [researchgate.net]

In silico prediction of 1-Isopropylpiperazin-2-one ADMET properties

An In-Depth Technical Guide to the In Silico ADMET Profiling of 1-Isopropylpiperazin-2-one

Executive Summary

In the landscape of modern drug discovery, the early identification of candidates with favorable pharmacokinetic and safety profiles is paramount. Undesirable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses.[1] This technical guide provides a comprehensive, step-by-step methodology for generating a robust in silico ADMET profile for the novel compound this compound. As a member of the piperazine class, which is a prevalent scaffold in medicinal chemistry, understanding its core ADMET characteristics is essential for evaluating its potential as a drug development starting point.[2]

This document leverages publicly accessible, validated computational tools to predict a full suite of ADMET properties, from fundamental physicochemical characteristics to complex toxicological endpoints.[3][4] By explaining the causality behind methodological choices and providing self-validating protocols, this guide serves as a practical workflow for researchers, scientists, and drug development professionals to perform a preliminary risk assessment of new chemical entities, thereby enabling more informed, data-driven decisions in the early stages of the discovery pipeline.[]

Introduction: The Imperative of Early-Stage ADMET Assessment

The path from a hit compound to a marketed drug is fraught with challenges, with a significant attrition rate attributed to poor pharmacokinetics and unforeseen toxicity.[1][6] The "fail early, fail cheap" paradigm has become a cornerstone of efficient drug development, shifting the focus towards comprehensive profiling of candidates long before they reach clinical stages.[7] In silico ADMET prediction stands at the forefront of this strategy, offering a rapid, cost-effective, and resource-efficient means to screen vast numbers of virtual compounds and prioritize those with the highest probability of success.[8][9]

The Subject Molecule: this compound

This guide focuses on this compound, a small molecule featuring a piperazin-2-one core. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. However, the specific ADMET profile of this derivative is not publicly documented. Its structure, represented by the SMILES (Simplified Molecular-Input Line-Entry System) string CC(C)N1CC(=O)NCC1, serves as the sole input for our predictive workflow.

The In Silico Philosophy: From Structure to Profile

Computational ADMET models are built upon vast datasets of experimentally determined properties.[4] Using techniques like Quantitative Structure-Activity Relationship (QSAR), machine learning, and molecular modeling, these tools can correlate a molecule's structural features with its likely biological behavior.[10][11] This guide will utilize a curated selection of validated, web-accessible platforms to construct a holistic ADMET profile, demonstrating a workflow that can be applied to any new chemical entity.

Foundational Analysis: Physicochemical Properties

Before predicting complex biological interactions, we must first establish the fundamental physicochemical properties of this compound. These descriptors, including molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility (logS), are critical determinants of a compound's pharmacokinetic behavior and are primary inputs for more advanced ADMET models.[12]

Experimental Protocol: Calculation of Physicochemical Properties

Tool: SwissADME (--INVALID-LINK--)

Rationale: SwissADME is a free, robust, and widely-used web tool that provides a comprehensive suite of calculated properties from a simple structural input, making it an ideal starting point for our analysis.

Methodology:

-

Navigate to the SwissADME homepage.

-

In the "Enter a list of SMILES" textbox, input the SMILES string for this compound: CC(C)N1CC(=O)NCC1.

-

Click the "Run" button to initiate the calculations.

-

The results will be displayed on a new page. Record the relevant physicochemical properties.

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₁₄N₂O | |

| Molecular Weight (MW) | 142.20 g/mol | Adheres to Lipinski's Rule of Five (<500), favoring good absorption and distribution. |

| iLOGP (logP) | -0.17 | Indicates high hydrophilicity, which may impact membrane permeability but favors solubility. |

| logS (ESOL) | -0.83 | Predicts good aqueous solubility, which is essential for absorption.[12] |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | Below the 140 Ų threshold, suggesting good potential for cell membrane permeability. |

| H-Bond Acceptors | 3 | Within Lipinski's Rule of Five guidelines (<10). |

| H-Bond Donors | 1 | Within Lipinski's Rule of Five guidelines (<5). |

| Rotatable Bonds | 1 | Low number indicates conformational rigidity, which can be favorable for binding affinity. |

The In Silico ADMET Prediction Workflow

The process of generating a comprehensive ADMET profile from a chemical structure follows a logical and systematic workflow. This involves sequential predictions across the five core domains, followed by an integrated analysis to form a holistic assessment of the molecule's drug-likeness.

Caption: Overall workflow for in silico ADMET profiling.

Detailed ADMET Profile Prediction

This section delves into the prediction of specific ADMET endpoints using validated computational models.

Absorption

Absorption governs the entry of a drug into systemic circulation and is a prerequisite for its therapeutic effect.[10] Key parameters include human intestinal absorption (HIA), permeability across Caco-2 cell monolayers (a surrogate for the intestinal wall), and interaction with efflux pumps like P-glycoprotein (P-gp).[13]

Experimental Protocol: Absorption Prediction

Tool: pkCSM - Pharmacokinetics (--INVALID-LINK--)

Rationale: pkCSM is a widely cited platform that uses graph-based signatures to predict a range of pharmacokinetic properties, including multiple absorption models, from a chemical structure.

Methodology:

-

Navigate to the pkCSM "Predict" page.

-

Enter the SMILES string CC(C)N1CC(=O)NCC1 into the text box. Alternatively, upload a .smi file containing the string.

-

Click "Submit" to run the predictions.

-

Record the values from the "Absorption" section of the results table.

Distribution

Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption.[11] Critical parameters include the ability to cross the Blood-Brain Barrier (BBB) and the extent of binding to plasma proteins (PPB).[14][15]

Experimental Protocol: Distribution Prediction

Tool: pkCSM - Pharmacokinetics (--INVALID-LINK--)

Rationale: pkCSM provides validated models for both BBB penetration and plasma protein binding, allowing for a consistent workflow.

Methodology:

-

Using the same pkCSM results page from the absorption prediction, locate the "Distribution" section.

-

Record the predicted values for logBB and Fraction Unbound.

Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[16][17] Predicting whether a compound inhibits major CYP isoforms (e.g., CYP2D6, CYP3A4) is crucial for assessing the risk of drug-drug interactions.[18][19]

Experimental Protocol: Metabolism Prediction

Tool: SwissADME (--INVALID-LINK--)

Rationale: SwissADME provides straightforward, validated classification models (Yes/No) for the inhibition of the five most important CYP isoforms.

Methodology:

-